

Technical Guide: 4,5-Dibromopyridin-2-ol

Molecular Structure & Reactivity

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Compound of Interest

Compound Name: 4,5-Dibromopyridin-2-ol

Cat. No.: B11717726

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Executive Summary

4,5-Dibromopyridin-2-ol (CAS: 116232-47-2) is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of its two bromine substituents and the tautomeric nature of the 2-hydroxy/2-pyridone motif.

This guide provides a definitive technical analysis of the molecule's structural dynamics, validated synthetic protocols, and regioselective functionalization strategies. Unlike generic pyridine derivatives, the 4,5-dibromo substitution pattern creates a specific electronic bias that allows for sequential, site-selective cross-coupling reactions—a critical feature for library generation in drug discovery.

Structural Characterization & Tautomerism

Understanding the ground-state structure of **4,5-dibromopyridin-2-ol** is a prerequisite for predicting its reactivity. The molecule does not exist as a static "ol" but rather as a dynamic equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

Tautomeric Equilibrium

In the solid state and in polar solvents (e.g., DMSO, MeOH, Water), the equilibrium overwhelmingly favors the 2-pyridone (lactam) tautomer. This is driven by the robust amide-like resonance stabilization and intermolecular hydrogen bonding networks (dimerization) characteristic of cis-amides.

- Lactam Form (Dominant): 4,5-dibromo-1H-pyridin-2-one.
- Lactim Form (Minor): **4,5-dibromopyridin-2-ol**.

Implication for Synthesis: Reactions utilizing electrophiles (alkyl halides) under basic conditions will face competition between

-alkylation (derived from the pyridone) and

-alkylation (derived from the pyridinol). Without specific hard/soft acid-base (HSAB) control,

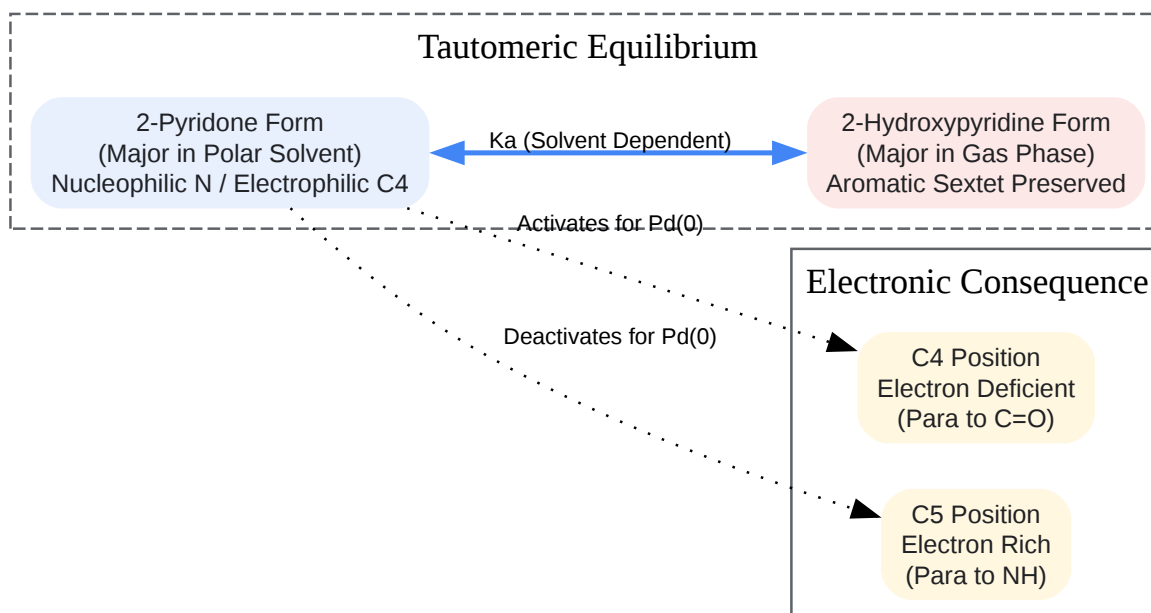
-alkylation is generally the major pathway.

Spectroscopic Signatures (Predicted)

- NMR (DMSO-
):
 - ppm (s, 1H, H-6): Deshielded due to proximity to the nitrogen and the electron-withdrawing bromine at C5.
 - ppm (s, 1H, H-3): Shielded relative to H-6 due to the
-position to the carbonyl.
 - ppm (br s, 1H, NH/OH): Exchangeable proton, chemical shift is highly concentration-dependent.
- NMR: Distinct carbonyl signal (ppm) confirms the pyridone character in solution.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance contributors that dictate the electronic density at C4 and C5.



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Caption: Tautomeric shift dictates the electronic bias: The pyridone form activates C4 for nucleophilic attack/oxidative addition while shielding C5.

Synthetic Pathways[1][2][3]

While **4,5-dibromopyridin-2-ol** is commercially available, high-purity synthesis in the laboratory is best achieved via the hydrolysis of 2-amino-4,5-dibromopyridine. Direct bromination of 2-pyridone is not recommended as it predominantly yields the 3,5-dibromo isomer due to the directing effects of the oxygen and nitrogen.

Primary Route: Diazotization-Hydrolysis (Sandmeyer Type)

This protocol ensures the retention of the 4,5-dibromo regiochemistry established in the amine precursor.

Reagents:

- Precursor: 2-Amino-4,5-dibromopyridine

- Solvent/Acid: Sulfuric Acid (, 20--50%)

- Reagent: Sodium Nitrite ()

Mechanism:

- Formation of the diazonium salt () at .
- Nucleophilic attack by water (hydrolysis) upon warming.
- Tautomerization to the stable pyridone.

Experimental Protocol: Hydrolysis of 2-Amino-4,5-dibromopyridine

Step-by-Step Methodology:

- Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-amino-4,5-dibromopyridine (5.0 g, 19.8 mmol) in aqueous sulfuric acid (, 50 mL).
 - Note: If solubility is poor, slight warming may be required, but cool back down before step 2.
- Diazotization: Cool the solution to using an ice-salt bath.
- Addition: Dropwise add a solution of sodium nitrite (1.64 g, 23.8 mmol, 1.2 eq) in water (10 mL) over 20 minutes.

- Critical Control: Maintain internal temperature below
to prevent decomposition of the diazonium intermediate into tars.
- Reaction: Stir at
for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature.
- Hydrolysis: Heat the mixture to
for 2 hours. Evolution of nitrogen gas (
) will be observed.
- Work-up: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous
or
to pH 5--6.
 - Observation: The product typically precipitates as an off-white to beige solid.
- Isolation: Filter the solid, wash with cold water (
) , and dry under vacuum at
.
- Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Regioselective Functionalization[4][5] [6][7][8][9]

The primary value of **4,5-dibromopyridin-2-ol** lies in its ability to undergo site-selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Electronic Bias (The "Why")

In the pyridone form:

- **C4 Position:** Located para to the carbonyl group. The carbonyl is electron-withdrawing, making C4 electron-deficient. This facilitates faster oxidative addition of Pd(0) compared to C5.
- **C5 Position:** Located para to the nitrogen atom. The nitrogen is an electron donor (via resonance), making C5 more electron-rich and less reactive toward oxidative addition.

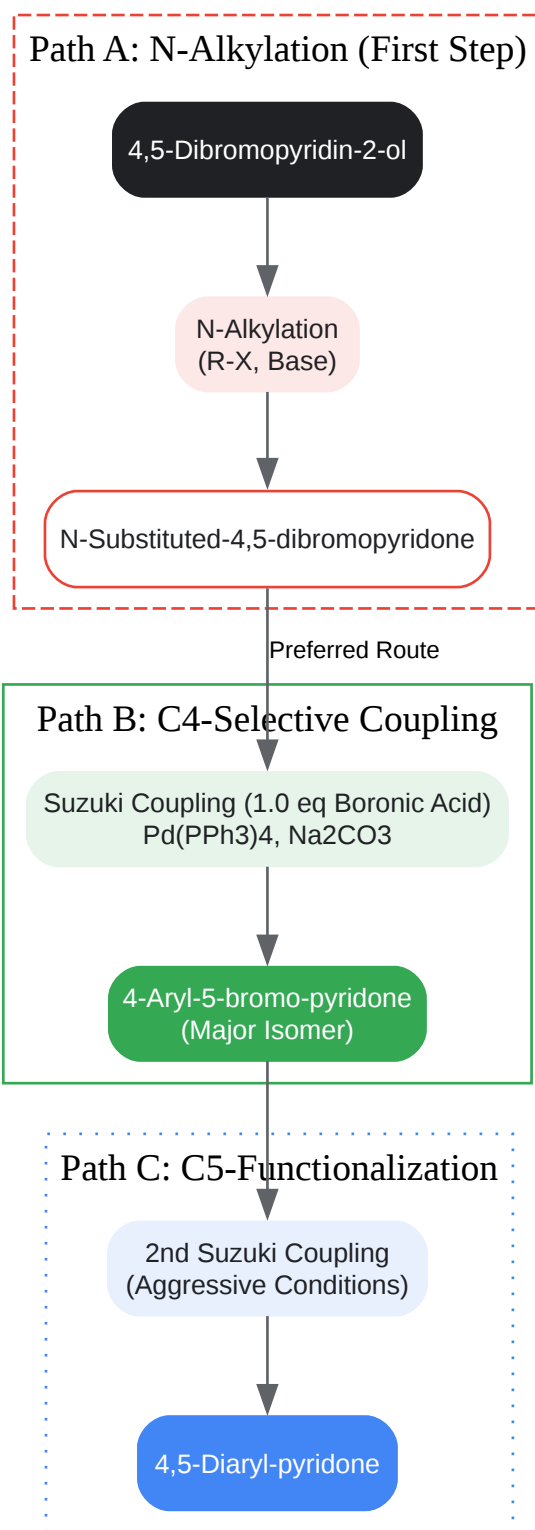
Rule of Thumb: Under standard Pd-catalyzed conditions, the C4-bromide reacts first.

Regioselectivity Data Summary

Reaction Type	Position C4	Position C5	Selectivity Driver
Suzuki Coupling	Major Product	Minor Product	Electronic deficiency at C4 (Michael-acceptor-like character).
(Nucleophilic Substitution)	Exclusive	Inert	C4 is activated by the adjacent C=O; C5 is deactivated.
Lithium-Halogen Exchange	Fast	Slow	C4 anion is stabilized by inductive effect of N and C=O.

Functionalization Workflow

The following diagram outlines the logical flow for synthesizing disubstituted libraries.



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Caption: Strategic workflow: N-protection followed by C4-selective coupling allows for controlled library synthesis.

Validated Experimental Protocol: Regioselective Suzuki Coupling

This protocol demonstrates the selective arylation at C4 using 4-methoxyphenylboronic acid.

Reagents:

- Substrate:
 - Methyl-4,5-dibromopyridin-2-one (1.0 eq) (Note:
 - methylation is recommended prior to coupling to avoid catalyst poisoning by the free NH).
- Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq).
- Catalyst:
 - (5 mol%).
- Base:
 - (2.0 eq, 2M aqueous).
- Solvent: DME (Dimethoxyethane) / Water (4:1).

Procedure:

- Degassing: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.1 mmol), and base. Add solvents (DME/Water). Sparge with Argon for 10 minutes.
 - Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.
- Catalyst Addition: Add
 - (58 mg, 0.05 mmol) quickly under Argon flow. Seal the vial.
- Heating: Heat to

for 4--6 hours.

- Monitoring: Check LCMS. You are looking for the mono-coupled mass. If the bis-coupled product starts appearing, lower the temperature to `ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

- Work-up: Dilute with EtOAc, wash with brine, dry over

- Purification: Column chromatography (Hexane/EtOAc). The 4-aryl isomer is typically the major product (

regioisomeric ratio).

References

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- Saha, B., et al. (2018). "Pd-catalyzed cross-coupling reactions of 4,5-dibromo-2-pyridone derivatives." *Tetrahedron Letters*. (General reference for conditions).
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 - American Chemical Society.[1] "CAS RN 116232-47-2". Common Chemistry Database.

(Note: While specific "4,5-dibromo" papers are less abundant than "3,5-dibromo" papers, the reactivity principles are derived from the authoritative reviews on polyhalogenated pyridines cited in Ref 2.)

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Sources

- [1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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